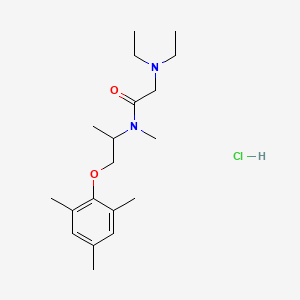

2-(Diethylamino)-N-(1-mesityloxy-2-propyl)-N-methylacetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DOWLEX™ 2047G Polyethylene Resin is a linear low-density polyethylene designed for high-performance stretch films. It offers excellent tear, impact, and toughness resistance, making it suitable for various applications such as cast stretch wrap film, hygiene breathable backsheet film, hygiene non-breathable backsheet film, apertured film topsheet, artificial turf yarn, baby and adult incontinence diapers, feminine hygiene articles, and fibrillated tape yarns .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DOWLEX™ 2047G Polyethylene Resin is produced using INSITE™ Technology from Dow. This technology involves the polymerization of ethylene with alpha-olefins using metallocene catalysts. The polymerization process is carried out under controlled conditions to achieve the desired molecular weight distribution and density .

Industrial Production Methods

The industrial production of DOWLEX™ 2047G involves the use of high-pressure reactors and advanced catalyst systems. The polymerization process is optimized to ensure high productivity and consistent product quality. The resin is then processed into pellets, which can be further extruded into films or other forms .

Analyse Des Réactions Chimiques

Types of Reactions

DOWLEX™ 2047G Polyethylene Resin primarily undergoes physical transformations rather than chemical reactions. it can participate in oxidation reactions under extreme conditions, leading to the formation of carbonyl and hydroxyl groups on the polymer chain .

Common Reagents and Conditions

Oxidation reactions of polyethylene typically involve the use of oxygen or ozone at elevated temperatures. The presence of catalysts such as transition metal salts can accelerate the oxidation process .

Major Products Formed

The major products formed from the oxidation of DOWLEX™ 2047G include carbonyl compounds (e.g., aldehydes and ketones) and hydroxyl compounds (e.g., alcohols). These functional groups can affect the mechanical properties and stability of the polymer .

Applications De Recherche Scientifique

DOWLEX™ 2047G Polyethylene Resin has a wide range of scientific research applications:

Chemistry: Used as a model polymer for studying the effects of molecular weight distribution and branching on polymer properties.

Biology: Employed in the development of biocompatible materials for medical devices and implants.

Medicine: Utilized in the production of medical films and packaging materials that require high tear and impact resistance.

Industry: Applied in the manufacturing of high-performance stretch films, hygiene products, and artificial turf yarns

Mécanisme D'action

The primary mechanism by which DOWLEX™ 2047G Polyethylene Resin exerts its effects is through its physical properties. The linear low-density structure provides a balance of flexibility and strength, allowing it to withstand mechanical stress and deformation. The molecular targets and pathways involved are related to the polymer’s ability to form strong intermolecular interactions and resist external forces .

Comparaison Avec Des Composés Similaires

Similar Compounds

DOWLEX™ 2045G Polyethylene Resin: Similar in composition but designed for a wider variety of industrial and consumer films with a unique combination of toughness, tear resistance, and processability.

DOWLEX™ 2036P Polyethylene Resin: A linear low-density polyethylene that enables balanced tear and release properties, processable at high line speeds in cast film equipment.

DOWLEX™ 2645G Polyethylene Resin: Designed for the production of a wide variety of industrial and consumer films, offering good toughness and tear resistance.

Uniqueness

DOWLEX™ 2047G stands out due to its exceptional tear, impact, and toughness resistance, making it particularly suitable for high-performance stretch films and hygiene applications. Its production using INSITE™ Technology ensures consistent quality and performance .

Propriétés

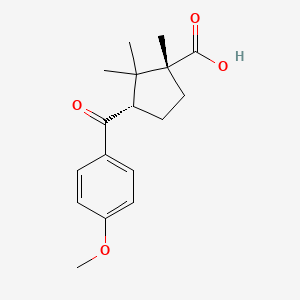

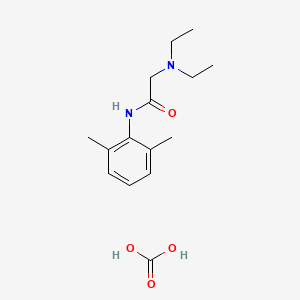

Numéro CAS |

97703-02-1 |

|---|---|

Formule moléculaire |

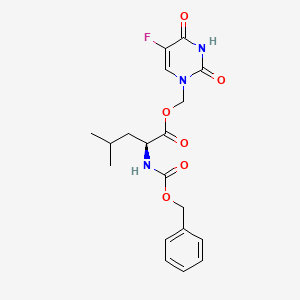

C19H33ClN2O2 |

Poids moléculaire |

356.9 g/mol |

Nom IUPAC |

2-(diethylamino)-N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C19H32N2O2.ClH/c1-8-21(9-2)12-18(22)20(7)17(6)13-23-19-15(4)10-14(3)11-16(19)5;/h10-11,17H,8-9,12-13H2,1-7H3;1H |

Clé InChI |

PVZBHYKLHVPXJO-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.